4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4,6-dimethoxypyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methylpyrimidine and morpholine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidine: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar structural features and potential biological activities.
Morpholine derivatives: Known for their diverse applications in medicinal chemistry.
Uniqueness
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H27N7O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H27N7O3/c1-14-20-15(12-16(21-14)25-8-10-29-11-9-25)24-4-6-26(7-5-24)19-22-17(27-2)13-18(23-19)28-3/h12-13H,4-11H2,1-3H3 |
InChI Key |
CTLDEGUUYSVGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.